molecular formula C9H19N3O2 B1326312 (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate CAS No. 1020571-45-2

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Cat. No. B1326312
M. Wt: 201.27 g/mol
InChI Key: MOFRNGKMXMQTQR-BQBZGAKWSA-N
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Description

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, hereafter referred to as (3S,4S)-TBDAP, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water and other polar solvents. It is also stable under normal laboratory conditions, making it an ideal reagent for a variety of experiments.

Scientific Research Applications

Synthetic Applications in Industrial and Commercial Products

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and its derivatives, such as synthetic phenolic antioxidants (SPAs), are extensively utilized in various industrial and commercial products. These compounds are instrumental in retarding oxidative reactions and prolonging product shelf life. They have been detected in diverse environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water, and even in human tissues and fluids like fat, serum, urine, breast milk, and fingernails. The occurrence of SPAs and their transformation products in both the environment and humans has been well-documented. It's crucial to explore the contamination and behaviors of these compounds further, and investigate their toxicity, especially the effects of co-exposure to several SPAs, to ensure environmental safety and public health. Additionally, the development of novel SPAs with reduced toxicity and low migration ability is imperative to minimize potential environmental pollution (Liu & Mabury, 2020).

Applications in Heterocyclic Compound Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They offer general access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral structural motifs of many natural products and therapeutically relevant compounds. The review of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis highlights its extensive utility in the last decade, marking its importance in the field of synthetic organic chemistry and pharmaceuticals (Philip et al., 2020).

Environmental Implications and Biodegradation

The environmental behavior and biodegradation of methyl tert-butyl ether (MTBE), a structurally similar compound, provide insights into the fate of such substances in soil and groundwater. Microorganisms capable of degrading MTBE aerobically have been identified, elucidating the pathways involved in its biodegradation. Understanding the biodegradation and environmental fate of these compounds is crucial for assessing their impact on ecosystems and formulating strategies for environmental remediation. The presence of co-contaminants may influence the biodegradation of these compounds, indicating the need for a comprehensive approach to address pollution from such substances (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRNGKMXMQTQR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

CAS RN

1020571-45-2, 2173182-42-6
Record name (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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